

# physicochemical properties of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid**

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## Introduction

**1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid** is a substituted heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry, serving as core scaffolds in numerous active compounds. For instance, amides derived from structurally related pyrazole-4-carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are pivotal intermediates for a class of highly effective SDHI (succinate dehydrogenase inhibitor) fungicides.<sup>[1]</sup> These fungicides are critical in controlling a broad spectrum of plant fungal diseases.<sup>[1]</sup>

This technical guide provides a detailed examination of the physicochemical properties of **1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid**. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It is important to note that while this specific molecule is available from specialty chemical suppliers, extensive, publicly available experimental data is scarce. Therefore, this guide synthesizes predicted data, information from close structural analogues, and established chemical principles to provide a robust profile. All predicted or inferred data are clearly identified to maintain scientific integrity.

## Chemical Identity and Structure

The foundational step in characterizing any molecule is to define its precise chemical identity.

- IUPAC Name: **1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid**
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 168.19 g/mol
- CAS Number: A specific CAS number for this exact structure was not found in major public databases. For reference, the closely related analogue lacking the 3-methyl group, 1-isopropyl-1H-pyrazole-4-carboxylic acid, is registered under CAS Number 436096-96-7.
- Chemical Structure: (A graphical representation of the molecule showing a 5-membered pyrazole ring with an isopropyl group on the N1 nitrogen, a methyl group on the C3 carbon, and a carboxylic acid group on the C4 carbon.)

## Physicochemical Properties: A Synthesized Overview

The following table summarizes the key physicochemical properties. These values are a combination of calculated data, predictions from computational models, and inferences drawn from experimentally determined values of close structural analogues.

| Property                         | Value                                | Basis and Scientific Rationale  |
|----------------------------------|--------------------------------------|---|
| Appearance                       | White to off-white crystalline solid | Inferred from analogues like 1-isopropyl-1H-pyrazole-4-carboxylic acid, which is described as a white to off-white crystalline powder.[2] The substituents are not expected to be chromophoric.   |
| Molecular Weight                 | 168.19 g/mol                         | Calculated from the molecular formula C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> .  |
| Melting Point (mp)               | Estimated: >200 °C                   | Inferred from high melting points of analogues. 3-Methylpyrazole-4-carboxylic acid melts at 225-230 °C (dec.), and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid melts at 200–201 °C.[1] The crystalline packing enabled by the carboxylic acid's hydrogen bonding contributes to a high melting point. |
| Boiling Point (bp)               | Predicted: >300 °C                   | Predicted based on the analogue 1-isopropyl-1H-pyrazole-4-carboxylic acid (Predicted bp: 297.2±13.0 °C). [3] The addition of a methyl group would slightly increase the molecular weight and van der Waals forces, likely raising the boiling point.  |
| Acid Dissociation Constant (pKa) | Predicted: 3.8 - 4.2                 | Inferred from the predicted pKa of 1-isopropyl-1H-pyrazole-4-carboxylic acid  |

$(3.85 \pm 0.10)$ .<sup>[3]</sup> The electron-donating nature of the 3-methyl group may slightly increase the  $pK_a$  (making it a weaker acid) compared to the unsubstituted analogue. This value indicates it is a moderately strong organic acid.

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Partition Coefficient (LogP)

Predicted: 1.2 - 1.6

Calculated based on additive models. The isopropyl and methyl groups increase lipophilicity, while the carboxylic acid provides hydrophilicity. The overall value suggests moderate lipophilicity, which is crucial for membrane permeability in biological systems.

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## Solubility Profile

The solubility of a compound is a critical parameter for its application in both biological and chemical systems.

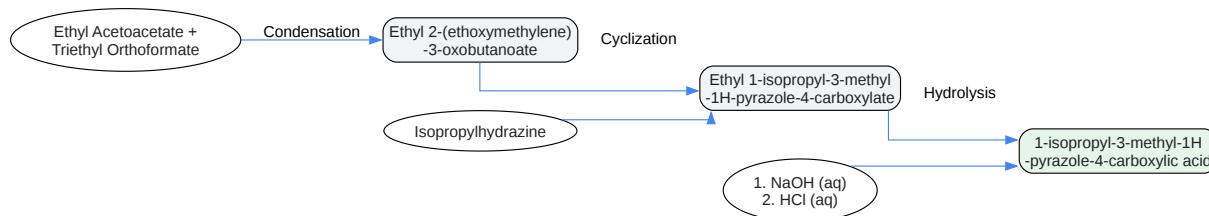
- **Polar Solvents:** The presence of the carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, is expected to confer solubility in polar protic solvents like methanol, ethanol, and, to a lesser extent, water, particularly under basic conditions where the carboxylate salt is formed. The analogue 1-isopropyl-1H-pyrazole-4-carboxylic acid is noted for having its solubility in polar solvents enhanced by the carboxylic acid group.<sup>[2]</sup>
- **Aprotic Solvents:** Good solubility is anticipated in polar aprotic solvents such as DMSO and DMF, which can effectively solvate the molecule.
- **Nonpolar Solvents:** Limited solubility is expected in nonpolar solvents like hexanes or toluene, given the polarity of the pyrazole ring and the carboxylic acid functional group.

## Proposed Synthetic Pathway

While specific literature for the synthesis of **1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid** is not prominent, a reliable pathway can be proposed based on well-established methods for constructing pyrazole rings. The most common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4]

A plausible two-step synthesis is outlined below:

- Formation of the Enaminone Intermediate: Reaction of ethyl acetoacetate (a 1,3-dicarbonyl equivalent) with an orthoformate ester like triethyl orthoformate in the presence of an acid catalyst or acetic anhydride generates an ethoxymethylene intermediate.
- Cyclization with Isopropylhydrazine: The intermediate is then reacted with isopropylhydrazine. The hydrazine undergoes a condensation-cyclization reaction to form the pyrazole ring. The regioselectivity of this step is critical for obtaining the desired 1-isopropyl-3-methyl isomer.
- Hydrolysis: The resulting ethyl ester is hydrolyzed to the final carboxylic acid product, typically using aqueous base (e.g., NaOH) followed by acidic workup.



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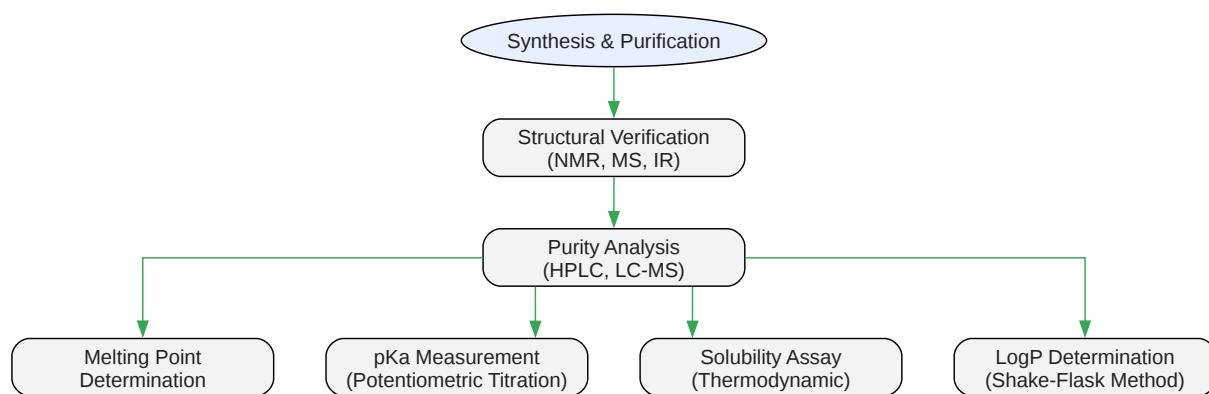
Caption: Proposed two-step synthesis of the target compound.

# Standard Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and establish a definitive profile, standardized experimental protocols are essential. The following section details methodologies for determining key parameters.

## General Workflow for Characterization

The logical flow for characterizing a novel compound involves confirming its identity before measuring its physical properties.



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Caption: Standard workflow for physicochemical characterization.

## Protocol 1: Melting Point Determination (Capillary Method)

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of purity.

- Methodology:
  - Ensure the sample is completely dry and finely powdered.
  - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
  - Place the capillary tube in a calibrated melting point apparatus.
  - Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
  - Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
  - Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).

## Protocol 2: pKa Determination (Potentiometric Titration)

- Principle: The pKa is determined by titrating the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.
- Methodology:
  - Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture).
  - Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
  - Place the pH electrode in the sample solution and record the initial pH.
  - Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).
  - Record the pH after each addition, allowing the reading to stabilize.
  - Continue the titration well past the equivalence point.

- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.

## Protocol 3: LogP Determination (Shake-Flask Method - OECD Guideline 107)

- Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. LogP is its logarithm.
- Methodology:
  - Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.
  - Add a known volume of this stock solution to a separatory funnel containing a known volume of water pre-saturated with n-octanol.
  - Shake the funnel vigorously for a set period (e.g., 15-30 minutes) to allow equilibrium to be reached.
  - Allow the two phases to separate completely.
  - Carefully withdraw samples from both the n-octanol and the aqueous phase.
  - Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
  - Calculate P as [Concentration]<sub>octanol</sub> / [Concentration]<sub>water</sub>, and then calculate LogP = log<sub>10</sub>(P).

## Safety and Handling (Inferred)

Specific safety data for **1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid** is not available. However, based on safety data sheets (SDS) for similar pyrazole carboxylic acids, the following precautions are recommended:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Practice good industrial hygiene, and wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid** is a heterocyclic building block with significant potential, particularly as an intermediate in the synthesis of bioactive molecules for the agrochemical and pharmaceutical industries. While comprehensive experimental data is not widely published, this guide has established a robust physicochemical profile through computational prediction, analysis of structural analogues, and the application of fundamental chemical principles. The compound is predicted to be a high-melting, crystalline solid with moderate acidity and lipophilicity. The provided standard operating procedures for experimental determination will enable researchers to validate these properties and further explore the utility of this promising molecule.

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- To cite this document: BenchChem. [physicochemical properties of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169776#physicochemical-properties-of-1-isopropyl-3-methyl-1h-pyrazole-4-carboxylic-acid>

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